An In-depth Technical Guide to N-(4-chlorobenzyl)ethanamine Hydrochloride
An In-depth Technical Guide to N-(4-chlorobenzyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(4-chlorobenzyl)ethanamine hydrochloride (CAS No: 102236-18-0). Directed at researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's structure, synthesis, analytical characterization, and safety protocols. While this molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from established chemical principles and data from its free base and structurally similar compounds to provide a robust working profile. We present a logical workflow for its synthesis via reductive amination, detail methods for its analytical confirmation, and summarize its key safety and handling parameters. This document is intended to serve as a foundational resource for laboratory work and further investigation into the potential applications of this compound.
Physicochemical Properties
N-(4-chlorobenzyl)ethanamine hydrochloride is the salt form of the secondary amine N-(4-chlorobenzyl)ethanamine. The hydrochloride form typically enhances water solubility and crystallinity, making it more suitable for handling and certain biological assays. Key identifying and physical properties are summarized in Table 1.
Table 1: Physicochemical and Identifying Properties
| Property | Value | Source(s) |
| IUPAC Name | N-[(4-chlorophenyl)methyl]ethanamine hydrochloride | N/A |
| CAS Number | 102236-18-0 | [1][2][3] |
| Molecular Formula | C₉H₁₃Cl₂N | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| Physical Form | Likely a white to off-white crystalline solid | [4] |
| Melting Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | [4] |
| pKa (Conjugate Acid) | Not experimentally determined; estimated to be in the range of 9-11 based on similar N-alkybenzylammonium ions. | [5][6] |
| SMILES | CCNCC1=CC=C(Cl)C=C1.[H]Cl | [3] |
Note: Some properties are estimated based on general characteristics of amine hydrochlorides due to a lack of specific experimental data in published literature.
Synthesis and Purification
The most direct and widely applicable method for synthesizing N-(4-chlorobenzyl)ethanamine is through the reductive amination of 4-chlorobenzaldehyde with ethylamine.[7] This two-step, one-pot process involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine. The final step is the conversion to the hydrochloride salt.
Synthetic Pathway: Reductive Amination
The causality of this experimental design is rooted in its efficiency and selectivity. Direct alkylation of ethylamine with 4-chlorobenzyl chloride is prone to over-alkylation, yielding significant amounts of the tertiary amine byproduct. Reductive amination elegantly circumvents this by converting the electrophilic carbonyl group into an iminium ion intermediate that is readily and selectively reduced.
Caption: Synthetic workflow for N-(4-chlorobenzyl)ethanamine hydrochloride.
Representative Experimental Protocol
This protocol is a representative procedure based on standard reductive amination methodologies.
-
Imine Formation:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol (MeOH, ~0.5 M), add ethylamine (1.1-1.5 eq, either as a solution in THF/MeOH or as the hydrochloride salt with an added base like triethylamine to liberate the free amine).
-
Add a catalytic amount of acetic acid (~5 mol%) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10-15 °C. The choice of NaBH₄ is based on its mild nature and selectivity for the iminium ion over any residual aldehyde.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until completion.
-
-
Workup and Isolation (Free Base):
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol under reduced pressure.
-
Add ethyl acetate to extract the organic product. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-(4-chlorobenzyl)ethanamine free base, which can be purified by column chromatography if necessary.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR of the free base is expected to show distinct signals. Upon protonation to form the hydrochloride salt, protons alpha to the nitrogen atom (on the benzylic and ethyl groups) will experience a significant downfield shift (Δδ ≈ 0.5-1.0 ppm) due to the inductive effect of the positive charge. The N-H proton will appear as a broad singlet, which may exchange with D₂O.
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂-): A singlet around δ 3.7-3.8 ppm.
-
Ethyl Protons (-CH₂CH₃): A quartet around δ 2.6-2.7 ppm.
-
Ethyl Protons (-CH₂CH₃): A triplet around δ 1.0-1.1 ppm.
-
Amine Proton (-NH-): A broad singlet, variable position.
-
-
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton. Similar to ¹H NMR, carbons adjacent to the nitrogen will shift downfield upon salt formation.
-
Aromatic Carbons: Four signals are expected between δ 128-140 ppm.
-
Benzylic Carbon (-CH₂-): Signal around δ 53-55 ppm.
-
Ethyl Carbon (-CH₂-): Signal around δ 45-47 ppm.
-
Ethyl Carbon (-CH₃): Signal around δ 14-16 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the analysis of the hydrochloride salt will show the molecular ion for the free base ([M+H]⁺).
-
Expected [M+H]⁺: For the free base (C₉H₁₂ClN), the expected monoisotopic mass is 169.07. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom, with a prominent peak at m/z 169 and a smaller peak (~32% intensity) at m/z 171.
-
Fragmentation: A major fragment would be the tropylium-like ion resulting from the loss of the ethylamine group, appearing at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl).[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of the hydrochloride salt will differ from the free base primarily in the N-H stretching region.
-
Free Base:
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
-
C-H (sp³): Stretches just below 3000 cm⁻¹.
-
C-H (aromatic): Stretches just above 3000 cm⁻¹.
-
C=C (aromatic): Peaks around 1600 cm⁻¹ and 1490 cm⁻¹.
-
C-Cl Stretch: A strong band in the fingerprint region, typically 700-800 cm⁻¹.
-
-
Hydrochloride Salt:
-
N⁺-H Stretch: The sharp N-H band is replaced by a very broad and strong absorption band from ~2400-3200 cm⁻¹, characteristic of an ammonium salt.
-
Safety, Handling, and Storage
N-(4-chlorobenzyl)ethanamine hydrochloride is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or degradation.[1]
Potential Applications in Research and Drug Development
While specific applications for N-(4-chlorobenzyl)ethanamine hydrochloride are not widely documented, its structural motifs are present in various biologically active molecules. The N-benzylamine scaffold is a common feature in compounds targeting the central nervous system (CNS). Furthermore, related N-(4-halobenzyl) structures have been investigated for their antimicrobial properties.
-
Scaffold for Medicinal Chemistry: This compound can serve as a valuable building block or fragment for the synthesis of more complex molecules in drug discovery programs.
-
Antifungal Research: Studies on structurally related N-(4-halobenzyl)amides have shown activity against Candida species, suggesting that this chemical moiety could be explored for the development of new antifungal agents.[9]
-
CNS Research: The broader class of N-benzylamines has been explored for various neuroactive properties.[10]
Further screening and derivatization are required to determine if this specific compound possesses any significant biological activity.
References
-
A Protocol for the Gram-Scale Synthesis of Polyfluoroaryl Sulfides via an SNAr Step. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-4-chlorobenzylamine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved January 24, 2026, from [Link]
-
Babiyana, et al. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Discover Chemistry, 2(1). Retrieved January 24, 2026, from [Link]
-
ChemChart. (n.d.). N-(4-chlorobenzyl)ethanamine hydrochloride (102236-18-0). Retrieved January 24, 2026, from [Link]
-
de Oliveira, J. F., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1701. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R)-1-(1-adamantyl)-N-benzylethanamine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Szymański, P., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2575. Retrieved January 24, 2026, from [Link]
-
Al-Abdullah, N. H., et al. (2015). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 20(8), 13696-13715. Retrieved January 24, 2026, from [Link]
-
Lanzi, O. (2022, June 16). What is the pKa value of the nitrogen atoms, specifically the amine groups?. Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]
-
ChemChart. (n.d.). n-benzyl-2-methylpropan-1-amine (42882-36-0). Retrieved January 24, 2026, from [Link]
-
Angene Chemical. (n.d.). CAS Number Search Results. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved January 24, 2026, from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 3. hycell.tw [hycell.tw]
- 4. N-(4-chlorobenzyl)ethanamine hydrochloride | 102236-18-0 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. researchgate.net [researchgate.net]
- 8. N-Ethyl-4-chlorobenzylamine | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
